Boc-asp(osu)-obzl
Overview
Description
“Boc-asp(osu)-obzl” is a chemical compound used in scientific research, particularly in the field of proteomics . It is also known as Boc-L-aspartic acid 4-benzyl 1-(hydroxysuccinimide) ester . The empirical formula of this compound is C20H24N2O8 .
Synthesis Analysis
The synthesis of a chitobiosylated peptide thioester by the tert-butoxycarbonyl (Boc) strategy has been demonstrated . Boc-Asn carrying benzyl-protected chitobiose was introduced during the application of the Boc mode solid-phase method . The resulting protected peptide resin gave the desired chitobiosylated peptide thioester .Molecular Structure Analysis
The Boc-Asp(OBzl)-OSu molecule contains a total of 55 bonds. There are 31 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The Boc-Asp(OBzl)-OSu compound is suitable for Boc solid-phase peptide synthesis . The Boc strategy has been found to be more reliable than the Fmoc strategy, depending on the peptide sequence .Physical and Chemical Properties Analysis
The Boc-Asp(OBzl)-OSu compound has a molecular weight of 420.41 . Its optical activity is [α]20/D −31±1°, c = 0.6% in DMF . The melting point is between 98-102 °C .Scientific Research Applications
Transesterification and Amide cis-trans Isomerization : Boc-Asp-OBzl has been used in studies involving transesterification and amide cis-trans isomerization in Zn and Cd complexes. The research highlighted the reactivity of different carbonyl groups in the compound and its isomerization properties in the presence of metal ions like zinc and cadmium (Niklas, Zahl, & Alsfasser, 2007).
Peptide Dimerization and Conjugation : Boc-asp(osu)-obzl derivatives have been utilized in the synthesis of cross-linked dimeric peptides, demonstrating their utility in peptide dimerization and conjugation processes. This application is particularly relevant in the context of receptor affinity purification (Shimohigashi, Kodama, Waki, & Costa, 1989).
Synthesis of Isosteres of Ser(P)-peptides : The compound has been used in the synthesis of specific isosteres, demonstrating its role in the modification and synthesis of peptide structures (Tong, Perich, & Johns, 1990).
Catalysis in Hydrolytic Reactions : Research has shown the utility of this compound in the synthesis of linear, cyclic, and polypeptides for use as catalysts in hydrolytic reactions (Nishi & Nakajima, 1982).
Peptide-Cellulose Conjugate Synthesis : The compound has been involved in the synthesis of peptide-cellulose conjugates, particularly in creating novel conjugates containing O-phospho-l-serine (Devarayan, Hachisu, Araki, & Ohkawa, 2013).
Development of Highly Sensitive Peptide Substrates : this compound derivatives have been used in the development of highly sensitive peptide substrates for blood-clotting proteases and trypsin, demonstrating its importance in biochemical assay development (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Peptide Synthesis in Liquid Phase : The compound has also been utilized in rapid peptide synthesis methods, showing its utility in facilitating efficient peptide chain elongation (Nozaki & Muramatsu, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Asp(OtBu)-OSu is primarily used in peptide synthesis . It is an aspartic acid derivative and its primary targets are the amino acids in the peptide chain that it is being used to synthesize .
Mode of Action
The compound works by protecting the N α-amino group during peptide synthesis . The tert-butyloxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the compound is used to protect the N α-amino group of the growing peptide chain . This allows for the selective addition of amino acids to the peptide chain without unwanted side reactions .
Pharmacokinetics
Its solubility and stability under various conditions are important factors in its use in peptide synthesis .
Result of Action
The result of the action of Boc-Asp(OtBu)-OSu is the successful synthesis of peptides with the desired sequence of amino acids . By protecting the N α-amino group, it allows for the selective addition of amino acids to the peptide chain .
Action Environment
The action of Boc-Asp(OtBu)-OSu is influenced by the environmental conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, the compound is typically stored at -20°C and is stable under these conditions .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of Boc-Asp(Osu)-Obzl in animal models have not been well-studied. Therefore, information about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Properties
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDSPBVBULXZBT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444212 | |
Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140171-25-1 | |
Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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